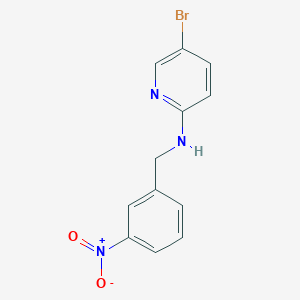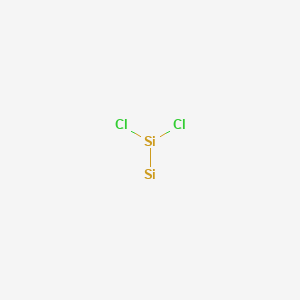![molecular formula C9H9ClN2 B13927288 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine is a heterocyclic compound that belongs to the pyridazine family. The compound’s structure consists of a pyridazine ring fused with a pyrrole ring, with chlorine and ethyl substituents at positions 3 and 5, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridazine with ethyl-substituted pyrrole derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
科学的研究の応用
作用機序
The mechanism of action of 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Pyridazine: A parent compound with a similar core structure but lacking the fused pyrrole ring.
Pyridazinone: A derivative with a keto group at position 3, known for its diverse pharmacological activities.
Pyrrolopyrazine: A related compound with a pyrazine ring fused to a pyrrole ring, exhibiting different biological activities.
Uniqueness: 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine stands out due to its specific substitution pattern and fused ring structure, which confer unique physicochemical properties and biological activities .
特性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
3-chloro-5-ethylpyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H9ClN2/c1-2-7-3-4-12-9(7)5-8(10)6-11-12/h3-6H,2H2,1H3 |
InChIキー |
PVSFDABSYVBCHD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=C(C=NN2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)


![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)


![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)

![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)



